Ramipril Acyl-β-D-glucuronide
Vue d'ensemble
Description
Ramipril Acyl-β-D-glucuronide, 80% By HPLC, is a metabolite of the widely used antihypertensive drug, ramipril . This compound is primarily used in proteomics research and is known for its instability in aqueous solutions . The molecular formula of this compound is C29H40N2O11, and it has a molecular weight of 592.63 g/mol .
Applications De Recherche Scientifique
Ramipril Acyl-β-D-glucuronide is primarily used in proteomics research to study the metabolism and pharmacokinetics of ramipril . It helps in understanding how ramipril is processed in the body and its subsequent effects. Additionally, this compound is used in bioequivalence studies to compare the pharmacokinetic profiles of different ramipril formulations .
Mécanisme D'action
Target of Action
Ramipril Acyl-beta-D-glucuronide is a metabolite of Ramipril , which is an inhibitor of the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .
Mode of Action
It is known that acyl glucuronides, the class of compounds to which ramipril acyl-beta-d-glucuronide belongs, can covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either through transacylation of nucleophilic centers on macromolecules or through glycation of protein residues .
Biochemical Pathways
Conjugation with glucuronic acid is an important pathway in the metabolism of carboxylic acid-containing drugs, resulting in the formation of acyl glucuronides . These compounds often circulate in plasma before being excreted in urine and bile . Acyl glucuronides can inhibit key enzymes and transporters, and interact with several biological systems .
Pharmacokinetics
It is known that ramipril, the parent drug, is quickly hydrolyzed into the active metabolite ramiprilat after absorption .
Result of Action
Acyl glucuronides have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Action Environment
The action of Ramipril Acyl-beta-D-glucuronide can be influenced by various environmental factors. For instance, the inherent instability of acyl glucuronides under physiological conditions can lead to significant challenges in assessing their safety . Additionally, the bioactivation of carboxylic acid drugs by alternative pathways can confound the understanding of their action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ramipril Acyl-β-D-glucuronide involves the glucuronidation of ramipril. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to ramipril . The reaction conditions often include a buffered aqueous solution to maintain the enzyme’s activity, although the compound itself is not stable in such solutions .
Industrial Production Methods
Industrial production of this compound is less common due to its primary use in research rather than therapeutic applications. the process would likely involve large-scale enzymatic glucuronidation, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity of 80% .
Analyse Des Réactions Chimiques
Types of Reactions
Ramipril Acyl-β-D-glucuronide can undergo various chemical reactions, including:
Hydrolysis: This reaction can break down the glucuronide bond, reverting the compound back to ramipril and glucuronic acid.
Oxidation and Reduction: These reactions can modify the functional groups on the ramipril moiety, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Hydrolysis: Ramipril and glucuronic acid.
Oxidation: Oxidized derivatives of ramipril.
Reduction: Reduced derivatives of ramipril.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ramiprilat: The active metabolite of ramipril, which directly inhibits ACE.
Ramipril Diketopiperazine: Another metabolite of ramipril, formed through cyclization.
Ramipril N-Glucuronide: A different glucuronide conjugate of ramipril.
Uniqueness
Ramipril Acyl-β-D-glucuronide is unique due to its specific glucuronidation, which affects its stability and solubility . Unlike ramiprilat, which is the active form, this compound is primarily a research tool to study the metabolism of ramipril .
Propriétés
IUPAC Name |
(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21?,22-,23-,24?,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZVWDOXIZGYPD-XHPMATLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@H](C([C@@H](C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858358 | |
Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357570-21-8 | |
Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.